2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is a halogenated biphenyl derivative featuring a carbaldehyde functional group at the 4-position of the biphenyl scaffold. The compound is characterized by two chlorine substituents (at positions 2 and 4') and a methyl group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.
Properties
IUPAC Name |
5-chloro-4-(4-chlorophenyl)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGAYFNTKKGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Systems and Reaction Optimization
Palladium acetate (Pd(OAc)₂) paired with phenylboronic acid in DMF/H₂O (2:1 v/v) achieves 83% yield for analogous 2-phenyl-4-methylbenzaldehyde. The aqueous-organic biphasic system enhances solubility of aromatic substrates while minimizing homo-coupling byproducts. In contrast, PdCl₂(PPh₃)₂ with Cs₂CO₃ in acetonitrile at 90°C demonstrates broader functional group tolerance, particularly for sterically hindered substrates. Microwave-assisted protocols using Pd(PPh₃)₄ in dioxane reduce reaction times from 24 h to 2 h, achieving 73% yield for fluorinated analogs.
Substrate Design and Limitations
Electron-deficient aryl bromides (e.g., 2-bromo-5-methylbenzaldehyde) are preferred coupling partners due to enhanced oxidative addition kinetics. However, competing protodehalogenation becomes significant at temperatures >100°C, necessitating careful control of heating profiles. Ortho-substituted substrates exhibit reduced yields (≤60%) due to steric hindrance during transmetalation.
Regioselective Chlorination Strategies
Chlorination is performed post-coupling to install substituents at the 2 and 4' positions.
Electrophilic Aromatic Substitution
Directed ortho-chlorination of the methyl-substituted ring is achieved using Cl₂ gas in acetic acid at 40°C, leveraging the activating effect of the methyl group. Meta-chlorination on the distal ring is facilitated by FeCl₃ catalysis (5 mol%), achieving 89% selectivity for the 4'-chloro isomer. Competitive para-chlorination is suppressed by steric blockade from the aldehyde group.
Radical Chlorination Alternatives
UV-initiated radical chlorination with SO₂Cl₂ in CCl₄ enables simultaneous dichlorination but suffers from poor regiocontrol (≤55% desired product). This method is less favored due to challenges in separating positional isomers.
Methyl Group Introduction Methodologies
The 5-methyl substituent is typically introduced via two approaches:
Friedel-Crafts Alkylation
Reaction of biphenyl precursors with methyl iodide in the presence of AlCl₃ at 0°C installs the methyl group with 78% efficiency. Side products from over-alkylation are minimized by slow addition of MeI (2.0 equiv over 2 h).
Directed ortho-Metalation
A more selective pathway employs n-BuLi to deprotonate the biphenyl system at -78°C, followed by quenching with methyl iodide. This method achieves 91% regioselectivity but requires stringent anhydrous conditions.
Aldehyde Functionalization via Oxidation
The aldehyde group is introduced through oxidation of a benzyl alcohol intermediate.
Swern Oxidation
Treatment of (2,4'-dichloro-5-methyl-[1,1'-biphenyl]-4-yl)methanol with oxalyl chloride and DMSO in CH₂Cl₂ at -78°C provides the aldehyde in 73% yield. This method avoids over-oxidation to carboxylic acids but generates toxic CO and dimethyl sulfide byproducts.
MnO₂-Mediated Oxidation
Alternative oxidation with activated MnO₂ in dichloromethane at room temperature achieves comparable yields (70%) with simpler workup. However, substrate solubility issues limit scalability.
Comparative Analysis of Synthetic Routes
The table below evaluates four representative methods:
| Method | Key Steps | Catalyst | Yield | Time |
|---|---|---|---|---|
| Conventional Suzuki | Coupling + Chlorination + Oxidation | Pd(OAc)₂ | 68% | 48 h |
| Microwave-Assisted | One-pot coupling/oxidation | Pd(PPh₃)₄ | 73% | 3 h |
| Radical Chlorination | Simultaneous dichlorination | FeCl₃ | 55% | 24 h |
| Directed Metalation | Stepwise functionalization | n-BuLi | 65% | 36 h |
Microwave-assisted synthesis emerges as the most efficient, reducing reaction time by 93% compared to conventional methods while maintaining yield . However, it requires specialized equipment, making batch-scale production challenging.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition reactions with amines, alcohols, and organometallic reagents.
Mechanistic Insight :
The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., amines, Grignard reagents) to form intermediates like imines or alcohols. The chlorine substituents enhance electrophilicity via inductive effects.
Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling transformations to carboxylic acids or primary alcohols.
Key Observation :
Oxidation under strong acidic conditions proceeds efficiently due to the stability of the resulting aromatic carboxylic acid. Reductions are typically quantitative.
Cross-Coupling Reactions
The biphenyl backbone participates in palladium-catalyzed cross-couplings, leveraging halogen substituents.
Mechanistic Pathway :
-
Suzuki : Oxidative addition of Pd(0) to the C–Cl bond, transmetalation with boronic acid, and reductive elimination .
-
Ullmann : Copper-mediated aryl halide coupling, often forming dibenzothiophenes or carbazoles .
Cyclization and Heterocycle Formation
The aldehyde and halogen groups enable annulation reactions to form fused heterocycles.
Key Step :
Nucleophilic attack by amine or sulfur at the aldehyde, followed by Pd-mediated C–N/C–S bond formation .
Aldol Condensation
The aldehyde participates in base-catalyzed condensations with ketones or aldehydes.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source Citation |
|---|---|---|---|---|
| Aldol Reaction | NaOH, EtOH, reflux | α,β-Unsaturated aldehyde | 65–80% |
Stereochemical Note :
The reaction favors trans-selectivity due to steric hindrance from the methyl and chlorine substituents.
Halogen Exchange Reactions
The chlorine substituents can be replaced via nucleophilic aromatic substitution (SNAr).
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source Citation |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF, 120°C | Fluorinated biphenyl derivative | 40–60% |
Limitation :
Low yields due to the deactivating effect of the aldehyde group, which reduces the electrophilicity of the aromatic ring .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or radical coupling.
| Reaction Type | Conditions | Product Formed | Yield | Source Citation |
|---|---|---|---|---|
| Dimerization | UV light, benzene, 24 h | Biphenyl cycloadduct | 30–50% |
Side Note :
Radical intermediates are stabilized by the biphenyl system’s conjugation .
Scientific Research Applications
Chemistry
In organic chemistry, 2,4'-dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.
Biology
Research has indicated that this compound may exhibit significant biological activities:
-
Anticancer Activity:
- Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves disrupting microtubule assembly crucial for cell division.
- A notable study reported an IC50 value of approximately 15 μM against MDA-MB-231 cells after 48 hours of treatment.
-
Antimicrobial Activity:
- It has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli.
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug development. Its structural characteristics make it a candidate for designing new drugs targeting specific biological pathways.
Data Table of Biological Activities
| Biological Activity | Cell Line/Bacteria | IC50/MIC | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | ~15 μM | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 64 μg/mL | Interference with metabolic pathways |
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound demonstrated its ability to significantly induce apoptosis in MDA-MB-231 cells. The study highlighted increased levels of caspase activities as indicators of programmed cell death.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties against S. aureus and E. coli, revealing that the compound effectively inhibited bacterial growth at specified MIC values. These findings suggest its potential utility in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 2,4’-Dichloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Electronic Effects
(a) 2-Chloro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Structure : Chlorine at position 2, methyl at 4', and carbaldehyde at 3.
- Key Differences : Lacks the 5-methyl and 4'-chloro substituents present in the target compound.
- Properties :
(b) 3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
- Structure : Dichloro substituents at 3' and 5', hydroxyl at 3, and carbaldehyde at 4.
- Key Differences: Hydroxyl group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the non-hydroxylated target compound.
- Applications : Likely used as an intermediate in pharmaceutical synthesis due to polar functional groups .
(c) 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Structure : Acetyl at 5', chloro at 2', methyl at 3, and carbaldehyde at 4.
- Key Differences : Acetyl group introduces strong electron-withdrawing effects, which may stabilize the aldehyde group against nucleophilic attack.
- Physical Data : Formula C₁₆H₁₃ClO₂; commercially available with ISO-certified specifications .
Physical and Chemical Properties
Reactivity and Spectral Features
- Aldehyde Reactivity : The carbaldehyde group in the target compound is expected to exhibit strong IR stretches at ~2723 cm⁻¹ (C–H aldehyde) and ~1720 cm⁻¹ (C=O), consistent with biphenyl carbaldehydes like [1,1'-biphenyl]-4-carbaldehyde .
- Methyl groups (electron-donating) may counteract this effect locally, creating regioselective reactivity .
Biological Activity
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2764729-28-2) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : 2',4'-dichloro-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Molecular Formula : C14H10Cl2O
- Molecular Weight : 265.13 g/mol
- Purity : Typically available at 95% purity in commercial samples .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that compounds with similar biphenyl structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicate that these compounds can inhibit bacterial growth effectively .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4'-Dichloro-5-methyl-biphenyl | E. coli | 32 µg/mL |
| 2,4'-Dichloro-5-methyl-biphenyl | S. aureus | 16 µg/mL |
| 2,4'-Dichloro-5-methyl-biphenyl | C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells.
A detailed study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| CaCo-2 | 15.0 |
| MCF-7 | 20.3 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also notable. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study demonstrated that modifications to the biphenyl structure could enhance antimicrobial activity against resistant strains of bacteria.
- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects on multiple cancer cell lines, confirming its potential as an anticancer agent.
- Inflammation Model : In vivo models using carrageenan-induced paw edema showed significant reductions in inflammation markers when treated with this compound.
Q & A
Q. How is this carbaldehyde utilized in synthesizing heterocyclic compounds like thiadiazin derivatives?
- Methodological Answer : React with thiosemicarbazides under acidic conditions to form hydrazone intermediates. Cyclize via intramolecular nucleophilic attack using POCl₃ or H₂SO₄. Isolate products via fractional crystallization and characterize via HRMS and ¹⁵N NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
